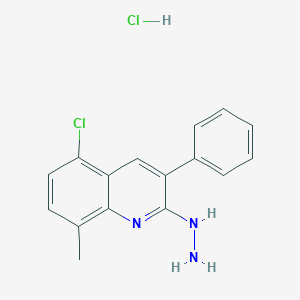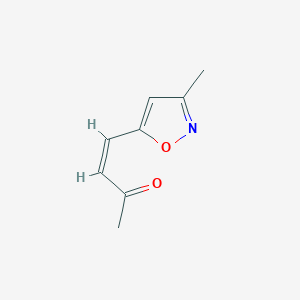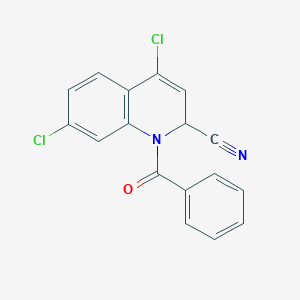
1-Benzoyl-4,7-dichloro-1,2-dihydroquinoline-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzoyl-4,7-dichloro-1,2-dihydroquinoline-2-carbonitrile is a chemical compound with the molecular formula C17H10Cl2N2O It is a derivative of quinoline, a heterocyclic aromatic organic compound
Méthodes De Préparation
The synthesis of 1-Benzoyl-4,7-dichloro-1,2-dihydroquinoline-2-carbonitrile typically involves the reaction of 4,7-dichloroquinoline with benzoyl chloride and a cyanide source under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the carbonitrile group.
Synthetic Route:
Starting Materials: 4,7-dichloroquinoline, benzoyl chloride, and a cyanide source (e.g., sodium cyanide).
Reaction Conditions: The reaction is conducted in an organic solvent, such as dichloromethane or toluene, at elevated temperatures (typically around 80-100°C).
Procedure: The 4,7-dichloroquinoline is first reacted with benzoyl chloride to form the benzoyl derivative. This intermediate is then treated with the cyanide source to introduce the carbonitrile group, resulting in the formation of this compound.
Industrial Production: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.
Analyse Des Réactions Chimiques
1-Benzoyl-4,7-dichloro-1,2-dihydroquinoline-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form quinoline derivatives with additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert the carbonitrile group to an amine group.
Substitution: The chlorine atoms in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted quinoline derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products:
- Oxidation products include quinoline derivatives with hydroxyl or carbonyl groups.
- Reduction products include amine derivatives.
- Substitution products include various substituted quinoline derivatives.
Applications De Recherche Scientifique
1-Benzoyl-4,7-dichloro-1,2-dihydroquinoline-2-carbonitrile has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: It is used in the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: The compound is investigated for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic uses.
Mécanisme D'action
The mechanism of action of 1-Benzoyl-4,7-dichloro-1,2-dihydroquinoline-2-carbonitrile involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, which are involved in cell signaling pathways and disease progression.
Molecular Targets and Pathways:
Kinases: Inhibition of kinase activity can disrupt cell signaling and proliferation, making the compound a potential anticancer agent.
Proteases: Inhibition of protease activity can prevent the breakdown of proteins, affecting various physiological processes.
Comparaison Avec Des Composés Similaires
1-Benzoyl-4,7-dichloro-1,2-dihydroquinoline-2-carbonitrile can be compared with other quinoline derivatives, such as:
4-Hydroxy-2-quinolones: These compounds have hydroxyl groups at the 4-position and are known for their antimicrobial activity.
2-Quinolinecarbonitrile: This compound has a carbonitrile group at the 2-position and is used in the synthesis of various heterocyclic compounds.
Benzene, 2,4-dichloro-1-(ethoxymethyl)-: This compound has similar chlorine substitutions and is used in different chemical applications.
Uniqueness: this compound is unique due to its specific substitution pattern and the presence of both benzoyl and carbonitrile groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
94502-16-6 |
|---|---|
Formule moléculaire |
C17H10Cl2N2O |
Poids moléculaire |
329.2 g/mol |
Nom IUPAC |
1-benzoyl-4,7-dichloro-2H-quinoline-2-carbonitrile |
InChI |
InChI=1S/C17H10Cl2N2O/c18-12-6-7-14-15(19)9-13(10-20)21(16(14)8-12)17(22)11-4-2-1-3-5-11/h1-9,13H |
Clé InChI |
KRVKFLXGPCFEAO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)N2C(C=C(C3=C2C=C(C=C3)Cl)Cl)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



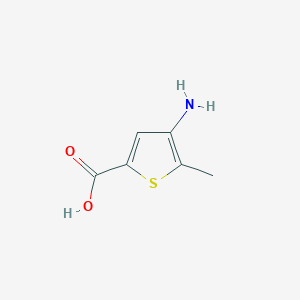
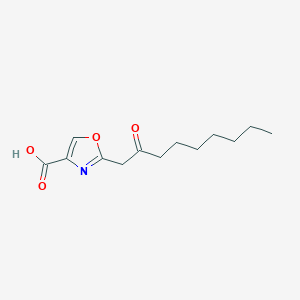

![(1R)-2'-((R)-tert-Butyl(phenyl)phosphino)-N,N-dimethyl-[1,1'-binaphthalen]-2-amine](/img/structure/B12875064.png)
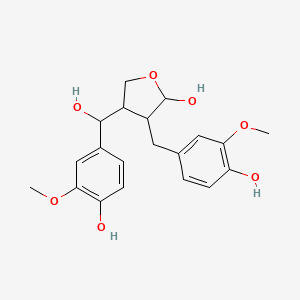
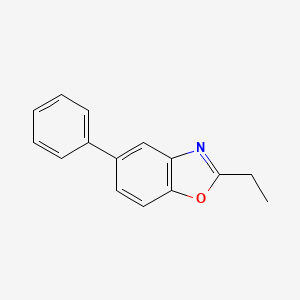
![2-Bromo-7-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12875085.png)
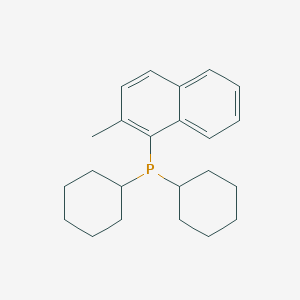
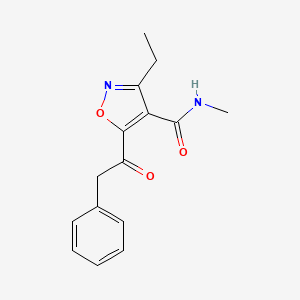
![Ethyl 7-chloro-3-iodo-2-methyl-pyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B12875098.png)
